Deoxymorellin

Descripción general

Descripción

Synthesis Analysis

The synthesis of Deoxymorellin, along with compounds like forbesione, leverages a biomimetic approach utilizing a tandem Claisen/Diels-Alder/Claisen rearrangement. This process is notable for its regioselective manner, yielding the desired scaffold exclusively, a testament to the intricate strategies employed in organic synthesis (Tisdale, Slobodov, & Theodorakis, 2003).

Aplicaciones Científicas De Investigación

Treatment of Lymphoid Malignancies : Deoxycoformycin, a derivative of deoxymorellin, has been explored for its antineoplastic potential in patients with advanced lymphoid malignancy. It's found to have a profound inhibitory effect on an enzyme in B lymphocytes, suggesting potential for treating chronic lymphocytic leukemia (Grever et al., 1985).

Understanding Biochemical Toxicity : The biochemical basis for deoxyadenosine toxicity, a derivative of deoxymorellin, toward lymphocytes was investigated. This research provides insights into the sequential metabolic changes induced in human lymphocytes by deoxyadenosine, which could have implications for understanding the toxicity mechanisms in lymphoid cells (Seto et al., 1985).

Cardiac Complications in Elderly Patients : Research has been conducted on cardiac events as a complication of deoxycoformycin therapy in elderly patients. This study provides important insights into the cardiac risks associated with this treatment, especially in older populations (Grem et al., 1991).

Treatment of Cutaneous T-Cell Lymphoma : Another study investigated the use of 2′-deoxycoformycin in treating patients with advanced mycosis fungoides, a type of cutaneous T-cell lymphoma. This research suggests the potential effectiveness of deoxycoformycin in treating this lymphoma variant (Grever et al., 1983).

Anti-HIV-1 Activity : A study identified compounds from Garcinia hanburyi, including desoxymorellin, that exhibited significant anti-HIV-1 activity. This suggests a potential role for deoxymorellin derivatives in HIV-1 treatment research (Reutrakul et al., 2006).

Propiedades

IUPAC Name |

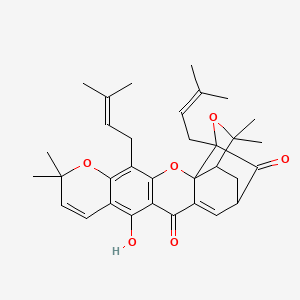

12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQLPACAVHZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxymorellin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Deoxymorellin and what is its significance in the context of the research on Garcinia urophylla?

A1: While the provided research abstract doesn't explicitly detail the structure of Deoxymorellin, it identifies a new compound named "nor-deoxymorellin" (59) []. This compound is described as a "caged structure xanthonoid" due to a hydroxyl group at C-7 []. The presence of this novel structure suggests that Deoxymorellin itself likely belongs to the xanthonoid class of compounds, which are known for their diverse biological activities. Further investigation into the precise structure of Deoxymorellin and its relationship to nor-deoxymorellin is crucial for understanding its potential cytotoxic mechanism.

Q2: The research highlights the cytotoxic activity of several compounds isolated from Garcinia urophylla. How does the potency of Deoxymorellin compare to other identified compounds?

A2: The research states that nor-deoxymorellin (59) demonstrated an IC50 of 25.0 ± 4.9 µg/mL against MCF-7 cells []. This indicates moderate cytotoxic activity compared to other isolated compounds, like 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)xanthone (63), which exhibited an IC50 of 2.0 ± 0.5 µg/mL []. This difference in potency highlights the impact of structural variations within the xanthonoid family on cytotoxic activity. Further research is needed to elucidate the specific structural features of Deoxymorellin that contribute to its cytotoxic activity and explore potential structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173635.png)

![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173636.png)

![(4E)-4-[[[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/no-structure.png)